molecular formula C13H12ClN B581057 4-(3-Chloro-4-methylphenyl)aniline CAS No. 1355247-85-6

4-(3-Chloro-4-methylphenyl)aniline

Cat. No.: B581057
CAS No.: 1355247-85-6
M. Wt: 217.696
InChI Key: PQIBJLJQRGEYGU-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)aniline is an organic compound with the molecular formula C13H12ClN. It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-methylphenyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloro-4-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 3-chloro-4-methylnitrobenzene, followed by reduction to obtain the corresponding aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-chloro-4-methylnitrobenzene using a two-component palladium-iron catalyst in an alcohol or alcohol-water solvent system. This method provides high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3-Chloro-4-fluoroaniline
  • 4-Chloro-3-methylaniline

Uniqueness

4-(3-Chloro-4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies where other similar compounds may not be suitable.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBJLJQRGEYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742790
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-85-6
Record name [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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